molecular formula C18H20N4O6 B4894564 2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B4894564
M. Wt: 388.4 g/mol
InChI Key: CMLSOANBAOXYQA-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is an organic compound with the molecular formula C18H20N4O6. This compound is characterized by its complex structure, which includes a methoxy group, nitro groups, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a methoxy-substituted phenol, followed by the introduction of a piperazine ring through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and piperazine groups. These interactions can lead to changes in cellular processes and biochemical pathways, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-nitro-4-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol
  • 2-Methoxy-6-nitro-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol

Uniqueness

2-Methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both nitro groups and a piperazine ring, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6/c1-28-17-11-13(10-16(18(17)23)22(26)27)12-19-6-8-20(9-7-19)14-2-4-15(5-3-14)21(24)25/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLSOANBAOXYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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